molecular formula C16H28N2O3 B1532074 tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1809831-21-7

tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1532074
M. Wt: 296.4 g/mol
InChI Key: GSYDWJOMMUWWEN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride.

  • Molecular Formula : C₁₁H₂₀N₂O₂·HCl.

  • Molecular Weight : 248.75 g/mol.

  • Appearance : Solid.

  • Storage Temperature : Inert atmosphere, 2-8°C.



Molecular Structure Analysis

The molecular structure of tert-butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate consists of a bicyclic framework with a morpholine ring and a tert-butyl ester group. The stereochemistry is crucial for its biological activity.




Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, it likely participates in transformations typical of tertiary amines and esters. Further research is needed to explore its reactivity.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents.

  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Density : Not specified.

  • pH : Not applicable (non-acidic or basic).

  • Stability : Stable under inert conditions.


Safety And Hazards


  • Hazard Statements : Causes skin and eye irritation (H315, H319).

  • Precautionary Statements : Handle with care (P264, P280). In case of contact, rinse thoroughly (P302+P352, P305+P351+P338). Use appropriate protective equipment (P337+P313).

  • MSDS : Link to MSDS


Future Directions

Research avenues for tert-butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Elucidation : Determine crystal structures for better understanding.


properties

IUPAC Name

tert-butyl 3-morpholin-4-yl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(19)18-12-4-5-13(18)11-14(10-12)17-6-8-20-9-7-17/h12-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYDWJOMMUWWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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